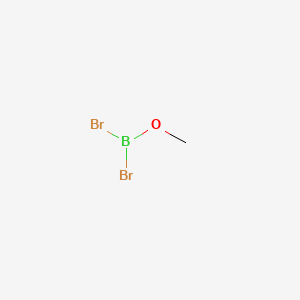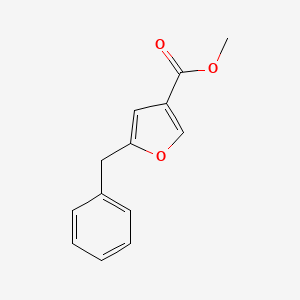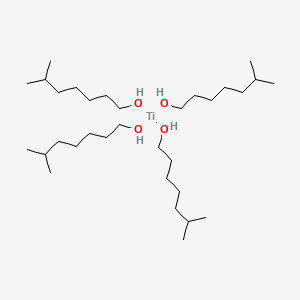
6-Hydroxydibenzo(b,e)thiepin-11(6H)-one acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hydroxydibenzo(b,e)thiepin-11(6H)-one acetate is a chemical compound that belongs to the class of dibenzo thiepin derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxydibenzo(b,e)thiepin-11(6H)-one acetate typically involves the following steps:
Formation of the Dibenzo Thiepin Core: This can be achieved through a series of cyclization reactions starting from appropriate biphenyl precursors.
Hydroxylation: Introduction of the hydroxyl group at the 6th position can be done using reagents like hydroxyl radicals or specific oxidizing agents.
Acetylation: The final step involves the acetylation of the hydroxyl group using acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions might target the carbonyl group, converting it to an alcohol.
Substitution: Various substitution reactions can occur, especially at the hydroxyl and acetate groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: Alcohols or reduced thiepin derivatives.
Substitution Products: Various substituted thiepin derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 6-Hydroxydibenzo(b,e)thiepin-11(6H)-one acetate would depend on its specific interactions with biological targets. Generally, it might interact with enzymes or receptors, modulating their activity. The molecular pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibenzo(b,e)thiepin Derivatives: Compounds with similar core structures but different functional groups.
Hydroxylated Derivatives: Compounds with hydroxyl groups at different positions.
Acetate Derivatives: Compounds with acetate groups attached to different parts of the molecule.
Uniqueness
6-Hydroxydibenzo(b,e)thiepin-11(6H)-one acetate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness can make it a valuable compound for specific applications where other similar compounds might not be as effective.
Eigenschaften
CAS-Nummer |
31689-73-3 |
|---|---|
Molekularformel |
C16H12O3S |
Molekulargewicht |
284.3 g/mol |
IUPAC-Name |
(11-oxo-6H-benzo[c][1]benzothiepin-6-yl) acetate |
InChI |
InChI=1S/C16H12O3S/c1-10(17)19-16-12-7-3-2-6-11(12)15(18)13-8-4-5-9-14(13)20-16/h2-9,16H,1H3 |
InChI-Schlüssel |
OCBVOCHRPOKVBT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1C2=CC=CC=C2C(=O)C3=CC=CC=C3S1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dimethyl-[3-[5-(trifluoromethyl)-1,2,3,4-tetrahydrocarbazol-9-yl]propyl]azanium;chloride](/img/structure/B13743818.png)
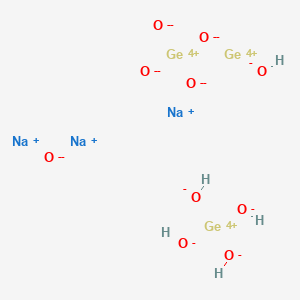
![1-N,3-N-bis[4-(4,5-dihydro-1H-imidazol-2-ylamino)phenyl]-5-methoxybenzene-1,3-dicarboxamide](/img/structure/B13743855.png)
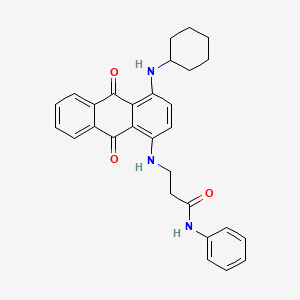


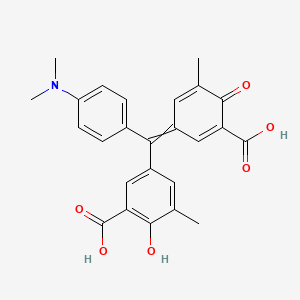
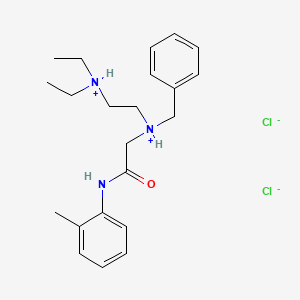
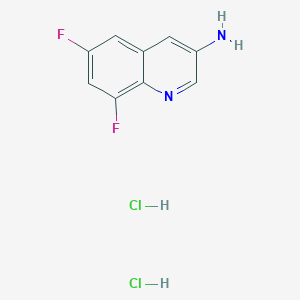

![Silane, trichloro[(ethylphenyl)ethyl]-](/img/structure/B13743901.png)
